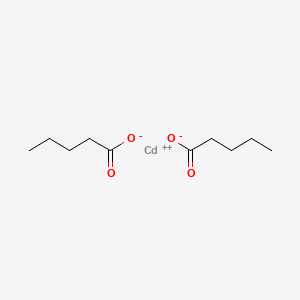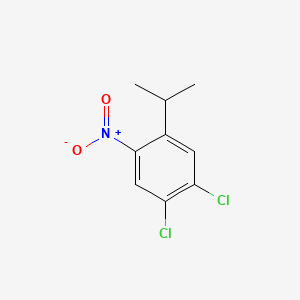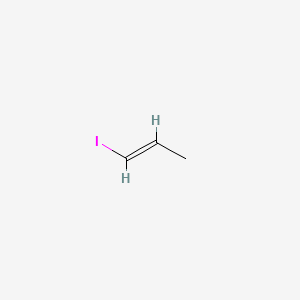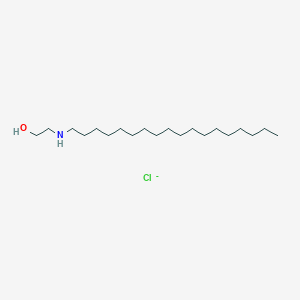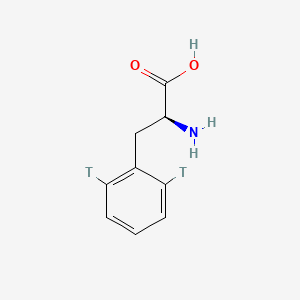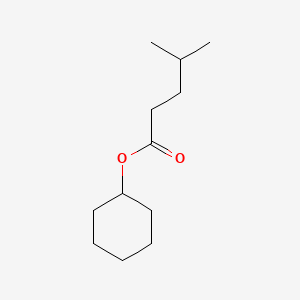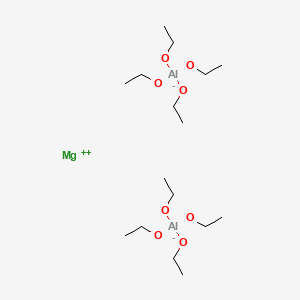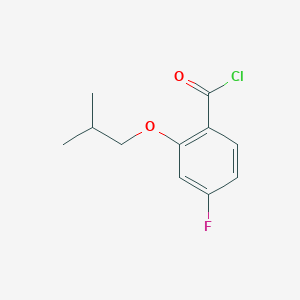
2-iso-Butoxy-4-fluorobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iso-Butoxy-4-fluorobenzoyl chloride is an organic compound with the molecular formula C11H12ClFO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and an iso-butoxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-iso-Butoxy-4-fluorobenzoyl chloride typically involves the acylation of 2-iso-butoxy-4-fluorobenzoic acid with thionyl chloride or oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-iso-Butoxy-4-fluorobenzoic acid+Thionyl chloride→2-iso-Butoxy-4-fluorobenzoyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions: 2-iso-Butoxy-4-fluorobenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-iso-butoxy-4-fluorobenzoic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products Formed:
Nucleophilic Substitution: Produces amides, esters, or thioesters depending on the nucleophile.
Hydrolysis: Produces 2-iso-butoxy-4-fluorobenzoic acid.
Reduction: Produces the corresponding alcohol.
Applications De Recherche Scientifique
2-iso-Butoxy-4-fluorobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized polymers and advanced materials.
Biological Studies: Utilized in the modification of biomolecules for studying their interactions and functions.
Mécanisme D'action
The mechanism of action of 2-iso-Butoxy-4-fluorobenzoyl chloride primarily involves the activation of the carbonyl group, making it highly reactive towards nucleophiles. This reactivity facilitates the formation of new chemical bonds, enabling the synthesis of a wide range of derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
4-Fluorobenzoyl chloride: Lacks the iso-butoxy group, making it less sterically hindered and more reactive.
2-Butoxy-4-fluorobenzoyl chloride: Similar structure but with a butoxy group instead of an iso-butoxy group, leading to different steric and electronic properties.
Uniqueness: 2-iso-Butoxy-4-fluorobenzoyl chloride is unique due to the presence of both the iso-butoxy and fluorine substituents, which impart distinct steric and electronic effects. These effects influence its reactivity and the types of derivatives that can be synthesized from it.
Propriétés
Formule moléculaire |
C11H12ClFO2 |
|---|---|
Poids moléculaire |
230.66 g/mol |
Nom IUPAC |
4-fluoro-2-(2-methylpropoxy)benzoyl chloride |
InChI |
InChI=1S/C11H12ClFO2/c1-7(2)6-15-10-5-8(13)3-4-9(10)11(12)14/h3-5,7H,6H2,1-2H3 |
Clé InChI |
MITFOOGLDITWDC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=CC(=C1)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


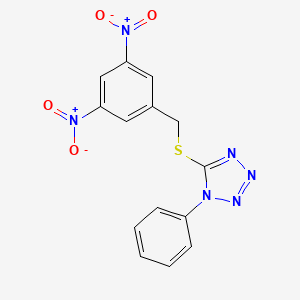
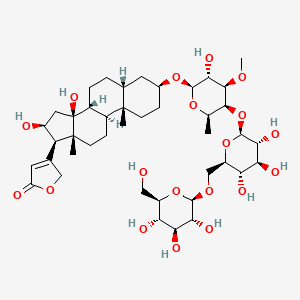

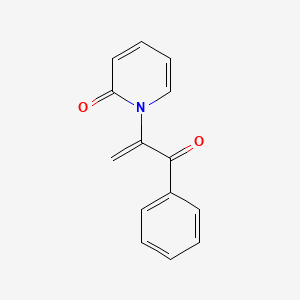
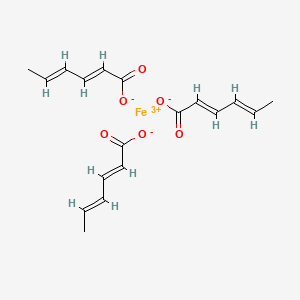

![[(3,3,5-Trimethylcyclohexyl)oxy]acetaldehyde](/img/structure/B12648453.png)
